2-Bromoacetamide
Overview
Description
2-Bromoacetamide is a chemical compound with the molecular formula C₂H₄BrNO. It is commonly used as a brominating agent and an oxidizing agent for primary and secondary alcohols . The compound has a molecular weight of 137.96 g/mol and is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoacetamide can be synthesized through the reaction of ethyl bromoacetate with ammonia. The process involves the following steps :
- Ethyl bromoacetate is added to a three-neck flask equipped with mechanical stirring, a thermometer, and a separatory funnel.
- The mixture is cooled to -10°C using an ice-salt bath.
- A 10% ammonia solution is slowly added to the mixture while maintaining the temperature below -5°C.
- After the addition is complete, the mixture is stirred for an additional hour.
- The resulting crystals are filtered, washed with ether, and dried to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It acts as an oxidizing agent for primary and secondary alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: The compound is used in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, with hydroxide ions, the product is acetamide.
Oxidation Reactions: The major products are the corresponding oxidized forms of the alcohols.
Scientific Research Applications
2-Bromoacetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in the study of enzyme kinetics and protein modification.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and biologically active compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromoacetamide involves its ability to act as a brominating and oxidizing agent. It targets specific molecular sites, such as hydroxyl groups in alcohols, leading to their oxidation. The bromine atom in this compound can also participate in substitution reactions, where it is replaced by other nucleophiles .
Comparison with Similar Compounds
Bromoacetic Acid: Similar in structure but contains a carboxylic acid group instead of an amide group.
Bromoacetyl Bromide: Contains two bromine atoms and is more reactive than 2-Bromoacetamide.
Chloroacetamide: Contains a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its dual role as a brominating and oxidizing agent. Its specific reactivity with alcohols and its ability to participate in substitution reactions make it a valuable reagent in organic synthesis .
Biological Activity
2-Bromoacetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through a comprehensive overview of its synthesis, mechanisms of action, and relevant case studies.
This compound, with the chemical formula C₂H₆BrN₃O, is a bromoacetamide derivative that can be synthesized through various methods. One common approach involves reacting bromoacetyl bromide with amines in a basic medium. The synthesis typically yields derivatives that can exhibit distinct biological properties based on their structural modifications.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been evaluated for its efficacy against Leishmania donovani, Trypanosoma brucei, and T. cruzi .
- Cholinesterase Inhibition : A significant aspect of this compound's biological activity is its role as a cholinesterase inhibitor. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where increasing acetylcholine levels can enhance neuronal communication .
- Cytotoxicity : Studies have shown that derivatives of this compound can induce cytotoxic effects in cancer cells. For example, certain derivatives have demonstrated the ability to induce apoptosis in cisplatin-resistant human cancer cells, suggesting potential applications in cancer therapy .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Interaction with Enzymes : The compound has been shown to interact with sulfhydryl groups in enzymes like hexokinase, altering their reactivity and potentially impacting metabolic pathways .
- Cell Cycle Arrest : Certain studies report that this compound derivatives can induce G2/M cell cycle arrest, thereby inhibiting cancer cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Leishmania donovani in both promastigote and amastigote forms. The results indicated that specific derivatives were significantly more effective than others, highlighting the importance of structural modifications on biological activity .
- Cholinesterase Inhibition : Research focusing on the cholinesterase inhibitory activity of this compound derivatives demonstrated promising results in enhancing acetylcholine levels. These findings support the potential use of these compounds in treating Alzheimer's disease .
- Cancer Treatment : In a xenograft model using nude rats with H441 tumors, treatment with certain this compound derivatives resulted in an approximately 83% reduction in tumor size over 15 days. This significant tumor regression was confirmed through molecular imaging techniques .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-bromoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrNO/c3-1-2(4)5/h1H2,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIKUQOUMZUFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058456 | |
Record name | Bromoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683-57-8 | |
Record name | Bromoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=683-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromoacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromoacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77371 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROMOACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G598E5OYA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Bromoacetamide acts as an alkylating agent, primarily targeting nucleophilic groups like the sulfur atom in cysteine residues or the N7 position of guanine in DNA. [] This alkylation can disrupt protein structure and function or interfere with DNA replication and transcription. [, ] For instance, this compound inactivates horse liver alcohol dehydrogenase, likely by reacting with amino groups in the active site. [] In the hairpin ribozyme, it alkylates G8, suggesting its role in active site chemistry and potentially as a general base. []
ANone:
- Spectroscopic data:
- IR: Characteristic peaks for amide and C-Br bonds. []
- 1H NMR: Provides information on the chemical environment of hydrogen atoms in the molecule. [, ]
- 13C NMR: Provides information on the chemical environment of carbon atoms in the molecule. []
- EI-MS: Used for molecular weight determination and fragmentation pattern analysis. [, , , ]
A: this compound is commonly used as a reagent in organic synthesis. [, , , ] Its stability and compatibility depend on specific conditions:
- Anhydrous conditions: Important for reactions involving this compound derivatives like N-(4-[18F]fluorobenzyl)-2-bromoacetamide. []
- Solvent compatibility: Soluble in various organic solvents like acetonitrile, methanol, and dimethylformamide. [, , ]
- Oligonucleotide labeling: N-(4-[18F]fluorobenzyl)-2-bromoacetamide is utilized for radiolabeling oligonucleotides for PET imaging. [, , , , ]
- Crosslinking agent: Can facilitate the formation of covalent bonds between molecules, particularly in biological systems. [, ]
ANone: Computational methods contribute to understanding this compound derivatives' interactions with biological targets:
- Molecular docking: Predicts the binding mode and affinity of this compound-containing compounds within the active sites of enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. []
- QSAR models: Can be developed to correlate the structure of this compound derivatives with their biological activities. []
ANone: Modifications to the this compound structure influence its reactivity and biological properties:
- Halogen substitution: The type of halogen atom (e.g., bromine, chlorine) can affect the reactivity and selectivity of the molecule. []
- N-substitution: Introducing various aryl/aralkyl groups to the nitrogen atom significantly influences the biological activity of the resulting acetamide derivatives. [, , , , ]
A: While specific information on this compound formulation is limited in the provided research, it's clear that maintaining anhydrous conditions is crucial for the stability of its derivatives, particularly those used in radiolabeling. []
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